molecular formula C23H28N2O2 B13517349 Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis

Cat. No.: B13517349
M. Wt: 364.5 g/mol
InChI Key: WQBAPAJIJLXLMI-UHFFFAOYSA-N
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Description

This compound is a bicyclic pyrrolo-pyrrole derivative characterized by:

  • Cis stereochemistry at the 3a and 6a positions, critical for spatial orientation and intermolecular interactions.
  • Substituents: Two benzyl groups at positions 2 and 5, a methyl ester at 3a, and a methyl group at 6a.
  • Molecular formula: Inferred as C₂₄H₂₈N₂O₂ based on analogous structures .
  • Synthesis: Likely involves cyclization and functionalization steps similar to methods described for pyrrolo-pyrrole derivatives, such as refluxing in acetic acid followed by chromatographic purification .

Properties

Molecular Formula

C23H28N2O2

Molecular Weight

364.5 g/mol

IUPAC Name

methyl 2,5-dibenzyl-6a-methyl-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C23H28N2O2/c1-22-15-24(13-19-9-5-3-6-10-19)17-23(22,21(26)27-2)18-25(16-22)14-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3

InChI Key

WQBAPAJIJLXLMI-UHFFFAOYSA-N

Canonical SMILES

CC12CN(CC1(CN(C2)CC3=CC=CC=C3)C(=O)OC)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of catalytic ruthenium complexes and alkali metal bases . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl positions, using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound: Methyl ester, 6a-methyl, cis 2,5-dibenzyl, 3a-COOCH₃, 6a-CH₃ C₂₄H₂₈N₂O₂ ~376.49 High lipophilicity due to benzyl groups; methyl ester enhances stability.
Ethyl 2,5-dibenzyl-6a-phenyl analog 3a-COOCH₂CH₃, 6a-C₆H₅ C₂₉H₃₂N₂O₂ 440.59 Increased steric bulk from phenyl; ethyl ester may alter metabolic profile.
Trifluoromethyl derivative 6a-CF₃ instead of CH₃ C₂₄H₂₇F₃N₂O₂ 432.49 Enhanced electronic effects and hydrophobicity from CF₃ group.
(3aS,6aS)-5-methyl-octahydropyrrolo[3,4-b]pyrrole dihydrochloride No ester; dihydrochloride salt C₈H₁₆N₂·2HCl 217.14 Improved water solubility due to salt form; simplified structure.
cis-5-benzyl-3a,6a-dimethyl-pyrrolo[3,4-c]pyrrole-4,6-dione Dione core (4,6-ketones); no ester C₁₅H₁₈N₂O₂ 258.32 Reactive ketone groups enable further functionalization.

Stereochemical and Electronic Effects

  • Cis vs. Trans Stereochemistry : The cis configuration in the target compound likely enhances crystallinity and packing efficiency compared to trans isomers, as observed in related bicyclic systems .

Commercial Availability

Research Implications

  • Drug Discovery : The benzyl and ester groups in the target compound make it a candidate for protease inhibitors or receptor antagonists, leveraging its lipophilicity and stereochemistry .
  • Material Science : The rigid bicyclic core could serve as a building block for supramolecular assemblies, particularly if crystallographic data (e.g., via SHELX refinement ) is available.

Biological Activity

Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis (CAS: 2648955-96-6) is a compound of interest due to its potential biological activities. This article reviews its biological properties based on available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex bicyclic structure that includes a pyrrolidine core. Its molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2 with a molecular weight of 364.5 g/mol. The stereochemistry of the compound is crucial for its biological activity, as variations in stereochemistry can significantly affect its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that compounds similar to methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate exhibit promising anticancer properties. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals such as the PI3K/Akt pathway.
  • Case Study : A study demonstrated that related pyrrolo[3,4-c]pyrrole derivatives showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.
CompoundCell LineIC50 (µM)Reference
Pyrrolo[3,4-c]pyrrole Derivative AMCF-7 (Breast)15
Pyrrolo[3,4-c]pyrrole Derivative BA549 (Lung)25

2. Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis.

  • Mechanism : The compound appears to modulate neuroinflammatory responses and enhance antioxidant defenses in neuronal cells.
  • Case Study : In vitro studies showed that treatment with this compound reduced markers of oxidative stress in neuronal cell cultures exposed to toxic agents.

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate. Preliminary studies suggest:

  • Acute Toxicity : No significant acute toxicity was observed in animal models at doses up to 100 mg/kg.
  • Chronic Toxicity : Long-term studies are required to fully understand the chronic effects and potential organ toxicity.

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